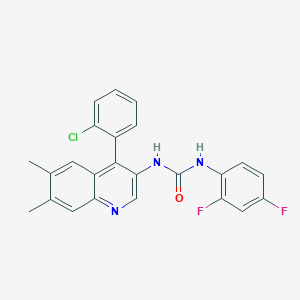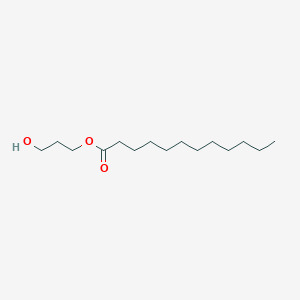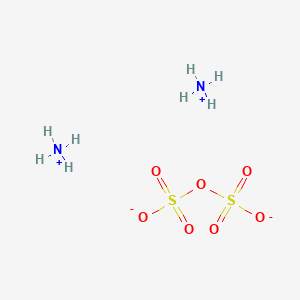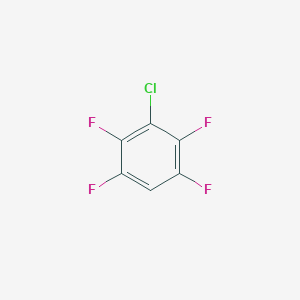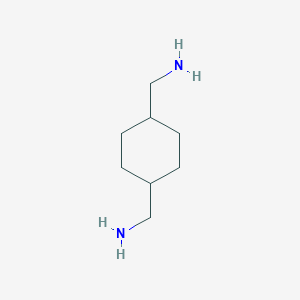![molecular formula C21H38O2 B157819 Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate CAS No. 10152-68-8](/img/structure/B157819.png)
Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate, also known as NCPCB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research.
Wirkmechanismus
The mechanism of action of Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. Studies have shown that Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer development. Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in inflammation and cell survival.
Biochemische Und Physiologische Effekte
Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In animal models, Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate has been shown to reduce inflammation and improve symptoms of inflammatory diseases such as arthritis. Additionally, Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate in lab experiments is that it is relatively easy to synthesize and can be incorporated into a variety of drug delivery systems. Additionally, Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate has been shown to have low toxicity in animal models, which makes it a potentially safer alternative to other anti-inflammatory and antitumor agents. However, one limitation of using Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several areas of future research that could be explored with Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate. One potential direction is to investigate its potential as a drug delivery system for other compounds. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate and how it interacts with other signaling pathways. Finally, more research is needed to determine the efficacy and safety of Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate in human clinical trials.
Synthesemethoden
Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate is synthesized through a multistep process that involves the reaction of cyclopropanecarboxylic acid with 2-nonylcyclopropanemethanol in the presence of a catalyst. The resulting product is then reacted with butyric anhydride to produce Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate has been studied for its potential pharmacological properties, particularly as an antitumor and anti-inflammatory agent. Studies have shown that Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate can inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models. Additionally, Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate has been investigated for its potential as a drug delivery system, as it can be easily incorporated into liposomes and other nanoparticles.
Eigenschaften
CAS-Nummer |
10152-68-8 |
|---|---|
Produktname |
Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate |
Molekularformel |
C21H38O2 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate |
InChI |
InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-11-17-14-19(17)16-20-15-18(20)12-10-13-21(22)23-2/h17-20H,3-16H2,1-2H3 |
InChI-Schlüssel |
BEUIOIYFOPNKNN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1CC1CC2CC2CCCC(=O)OC |
Kanonische SMILES |
CCCCCCCCCC1CC1CC2CC2CCCC(=O)OC |
Synonyme |
2-[(2-Nonylcyclopropyl)methyl]cyclopropanebutanoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



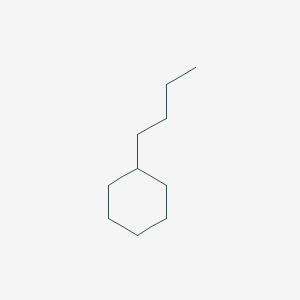
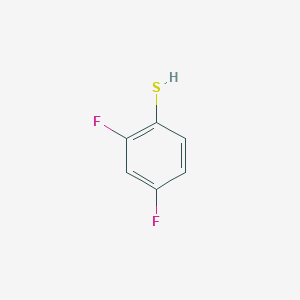
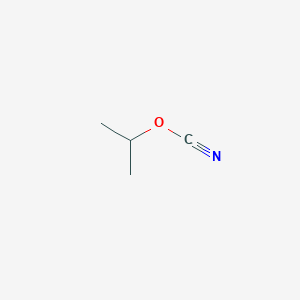
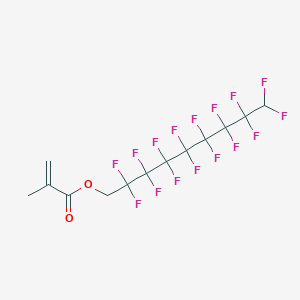
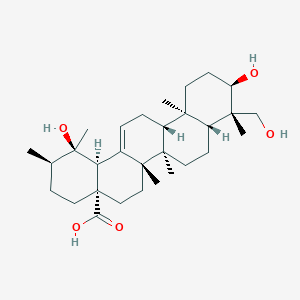
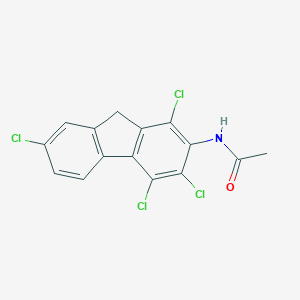
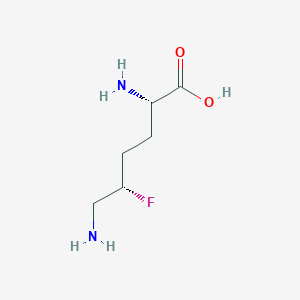
![2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B157751.png)
